molecular formula C14H12Cl2N4 B2914551 6-[(2,6-Dichlorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 477890-41-8

6-[(2,6-Dichlorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2914551
CAS No.: 477890-41-8
M. Wt: 307.18
InChI Key: NCGZJTRAUOGKGY-UHFFFAOYSA-N
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Description

6-[(2,6-Dichlorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with additional substituents such as dichlorophenyl and dimethyl groups. It has garnered interest in various fields due to its potential biological and chemical properties.

Biochemical Analysis

Biochemical Properties

The compound 6-(2,6-Dichlorobenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine has been found to interact with various enzymes and proteins. It has been identified as a novel inhibitor of CDK2, a cyclin-dependent kinase . The interaction between this compound and CDK2 is of significant interest, as CDK2 inhibition is an appealing target for cancer treatment .

Cellular Effects

6-(2,6-Dichlorobenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine has shown to exert significant effects on various types of cells. It has been found to inhibit the growth of several cell lines, including MCF-7, HCT-116, and HepG-2 . This compound influences cell function by altering cell cycle progression and inducing apoptosis within HCT cells .

Molecular Mechanism

At the molecular level, 6-(2,6-Dichlorobenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine exerts its effects through binding interactions with biomolecules and changes in gene expression. It has been found to fit well into the CDK2 active site through essential hydrogen bonding with Leu83 . This interaction results in the inhibition of CDK2, thereby affecting cell cycle progression and inducing apoptosis .

Temporal Effects in Laboratory Settings

It has been observed that this compound exhibits significant anti-proliferative activities against various cell lines .

Dosage Effects in Animal Models

Its potent inhibitory activity against CDK2 suggests potential therapeutic applications in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2,6-Dichlorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-dichlorobenzyl chloride with 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-[(2,6-Dichlorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted triazolopyrimidines with new functional groups.

Scientific Research Applications

6-[(2,6-Dichlorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential anticancer properties and as a lead compound for drug development.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties.

Comparison with Similar Compounds

Similar Compounds

    Diclosulam: N-(2,6-dichlorophenyl)-5-ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide.

    7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: A similar compound with hydroxyl and methyl substituents.

Uniqueness

6-[(2,6-Dichlorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of dichlorophenyl and dimethyl groups enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

6-[(2,6-dichlorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N4/c1-8-10(6-11-12(15)4-3-5-13(11)16)9(2)20-14(19-8)17-7-18-20/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGZJTRAUOGKGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=NC=NN12)C)CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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